molecular formula C27H22ClNO4 B378738 ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate

ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B378738
M. Wt: 459.9g/mol
InChI Key: VNJSYWPAPLJIMK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-chlorophenyl)-2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate include other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C27H22ClNO4

Molecular Weight

459.9g/mol

IUPAC Name

ethyl 1-(4-chlorophenyl)-2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxyindole-3-carboxylate

InChI

InChI=1S/C27H22ClNO4/c1-3-32-27(31)26-18(2)29(21-12-10-20(28)11-13-21)24-15-14-22(17-23(24)26)33-25(30)16-9-19-7-5-4-6-8-19/h4-17H,3H2,1-2H3/b16-9+

InChI Key

VNJSYWPAPLJIMK-CXUHLZMHSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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